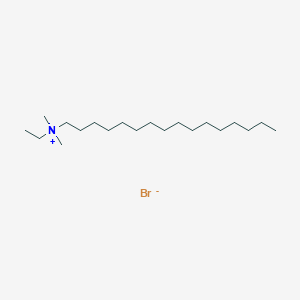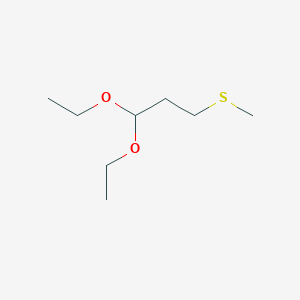
Methional diethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methional diethyl acetal is a chemical compound that is widely used in the food and fragrance industry. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in various food products. Methional diethyl acetal is known to possess a unique aroma that is similar to that of baked potatoes. In recent years, there has been a growing interest in the scientific community to understand the synthesis method, mechanism of action, and physiological effects of Methional diethyl acetal.
Wissenschaftliche Forschungsanwendungen
Nutritional Studies
Methional diethyl acetal has been explored in nutritional research. A study by Zezulka and Calloway (1976) investigated sulfur-containing compounds, including methional diethyl acetal, for their effectiveness in improving nitrogen balance in human diets deficient in sulfur amino acids (Zezulka & Calloway, 1976).
Pharmaceutical Research
In pharmaceutical research, Vicchio and Callery (1989) studied the metabolic conversion of 2-propylpentanal acetals, including methional diethyl acetal, to valproic acid, an anticonvulsant drug. Their findings suggest a cytochrome P-450 mediated reaction in this conversion (Vicchio & Callery, 1989).
Catalysis and Chemical Synthesis
Methional diethyl acetal plays a role in catalysis and chemical synthesis. Rubio-Caballero et al. (2014) used methional diethyl acetal in the acetalization of furfural, demonstrating its application in synthesizing derived chemicals (Rubio-Caballero et al., 2014).
Biosynthesis Research
Pryor and Tang (1978) explored the biosynthetic precursor role of methional diethyl acetal in ethylene formation. Their research challenges the specific involvement of hydroxyl radicals in this biosynthetic process (Pryor & Tang, 1978).
Drug Delivery Systems
Gillies et al. (2004) investigated acetals, including methional diethyl acetal, as pH-sensitive linkages in drug delivery systems. They found that altering the chemical structure of acetals can tune their hydrolysis rate, useful in various drug delivery applications (Gillies, Goodwin, & Fréchet, 2004).
Eigenschaften
CAS-Nummer |
16630-61-8 |
|---|---|
Produktname |
Methional diethyl acetal |
Molekularformel |
C8H18O2S |
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
1,1-diethoxy-3-methylsulfanylpropane |
InChI |
InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
FKAZTVDSOBDTFU-UHFFFAOYSA-N |
SMILES |
CCOC(CCSC)OCC |
Kanonische SMILES |
CCOC(CCSC)OCC |
Dichte |
0.952-0.958 (20°) |
Andere CAS-Nummern |
16630-61-8 |
Physikalische Beschreibung |
Clear colourless to pale yellow liquid; Pungent cabbage aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



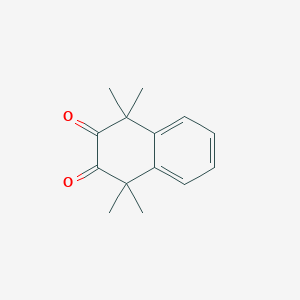
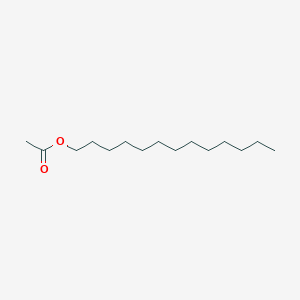
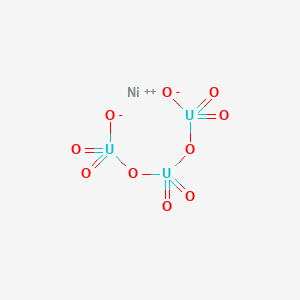
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)



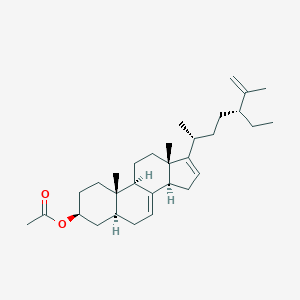

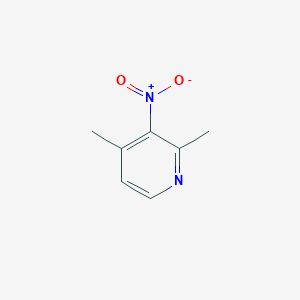
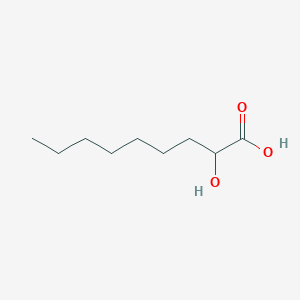
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)

